Methyl (5-amino-2-fluorophenyl)acetate
Description
Methyl (5-amino-2-fluorophenyl)acetate (systematic name: Methyl 2-(5-amino-2-fluorophenyl)acetate) is a substituted phenylacetate ester featuring a fluorine atom at the 2-position and an amino group at the 5-position of the benzene ring. The compound is cataloged under reference code 10-F762975 by CymitQuimica and is utilized as a versatile intermediate in pharmaceutical and agrochemical research . Its structure combines electron-withdrawing (fluoro) and electron-donating (amino) substituents, enabling unique reactivity patterns.
Properties
Molecular Formula |
C9H10FNO2 |
|---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
methyl 2-(5-amino-2-fluorophenyl)acetate |
InChI |
InChI=1S/C9H10FNO2/c1-13-9(12)5-6-4-7(11)2-3-8(6)10/h2-4H,5,11H2,1H3 |
InChI Key |
GZPQZWMZSQECQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1)N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Ester Group Variations
The choice of ester group (methyl vs. ethyl) significantly impacts hydrolysis rates and lipophilicity. For example:
- Ethyl 2-(5-amino-2-fluorophenyl)acetate (CAS 890091-78-8, discontinued) shares the same substituents but uses an ethyl ester. Ethyl esters generally exhibit slower hydrolysis compared to methyl esters due to steric hindrance, making them more stable in protic environments .
Substituent Effects
Substituents on the benzene ring dictate electronic and steric properties:
Positional and Steric Effects
- Positional Isomerism : Methyl 2-(2-fluoro-5-methoxyphenyl)acetate (CAS 1427389-00-1) demonstrates how substituent placement alters reactivity. The 2-fluoro group deactivates the ring, while 5-methoxy directs electrophiles to the 4-position .
- The chiral center at the α-carbon enables enantioselective interactions in drug design .
Data Tables
Table 1: Structural and Functional Comparison
Preparation Methods
Catalytic Hydrogenation of Methyl 2-(2-fluoro-4-nitrophenyl)acetate
- The primary and most reported method for preparing methyl (5-amino-2-fluorophenyl)acetate is the catalytic hydrogenation of methyl 2-(2-fluoro-4-nitrophenyl)acetate.
- This involves reduction of the nitro group to an amino group using palladium on activated charcoal as the catalyst under a hydrogen atmosphere.
- The reaction is typically carried out in ethyl acetate solvent.
Reaction Conditions and Yield:
| Parameter | Details |
|---|---|
| Starting material | Methyl 2-(2-fluoro-4-nitrophenyl)acetate (3.8 g, 0.018 mol) |
| Catalyst | 10% Palladium on activated charcoal (0.5 g) |
| Solvent | Ethyl acetate (30 mL) |
| Atmosphere | Hydrogen gas (using bladder) |
| Reaction time | 5 hours |
| Workup | Filtration through celite, evaporation under reduced pressure |
| Product yield | 2.8 g (86%) |
| Product confirmation | MS (ESI) m/z 184 (M+H)+ |
This method is straightforward and efficient, providing a high yield of the target compound with minimal by-products. The use of palladium on charcoal facilitates selective reduction of the nitro group while preserving the fluorine substituent on the aromatic ring.
Palladium-Catalyzed Coupling Reactions (Heck-Type)
- Another synthetic approach involves palladium-catalyzed coupling of 2-iodoaniline derivatives with acrylate esters to form intermediates that can be further transformed into this compound analogs.
- This method uses palladium acetate as the catalyst, triphenylphosphine as ligand, potassium carbonate as base, and tetrabutylammonium bromide as phase transfer catalyst.
- The reaction is conducted in N,N-dimethylformamide (DMF) at elevated temperatures (~80 °C).
| Parameter | Details |
|---|---|
| Starting material | 4-fluoro-2-iodoaniline (3.77 g, 16.0 mmol) |
| Catalyst | Palladium acetate (0.110 g, 0.460 mmol) |
| Ligand | Triphenylphosphine (0.239 g, 0.913 mmol) |
| Base | Potassium carbonate (4.40 g, 32.0 mmol) |
| Phase transfer catalyst | Tetrabutylammonium bromide (0.741 g, 2.30 mmol) |
| Solvent | N,N-Dimethylformamide (90 mL) |
| Temperature | 80 °C |
| Reaction time | 2 hours |
| Workup | Extraction with diethyl ether, washing with aqueous lithium chloride and brine, drying over MgSO4, concentration |
| Purification | Column chromatography (ethyl acetate/petroleum ether, 1:3) |
| Product yield | 81% (e.g., methyl (2E)-3-(2′-amino-5′-fluorophenyl)prop-2-enoate) |
| Product form | Yellow solid |
This Heck-type coupling provides access to methyl (2E)-3-(2′-amino-5′-fluorophenyl)prop-2-enoate, a closely related intermediate that can be further reduced or modified to yield this compound.
Multistep Synthesis via Nucleophilic Aromatic Substitution and Protection Strategies
- In some synthetic routes, nucleophilic aromatic substitution reactions are employed on fluorinated aniline derivatives protected with p-toluenesulfonyl groups.
- Subsequent Horner–Wadsworth–Emmons reactions and allylation steps are used to build the desired carbon framework.
- The amino group is protected and deprotected through the sequence to facilitate selective transformations.
- Reduction and rearrangement steps complete the synthesis.
- Use of triethyl phosphonoacetate under Masamune–Roush conditions for olefination.
- Allylation of the amino group to modulate nucleophilicity.
- DIBAL-H reduction of esters to alcohols.
- Thermal Overman rearrangement and ring-closing metathesis (RCM) for cyclization in related benzoazepine synthesis.
While this approach is more complex and involves multiple steps, it allows for the synthesis of highly functionalized derivatives and analogs of this compound, useful as intermediates in medicinal chemistry.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | Methyl 2-(2-fluoro-4-nitrophenyl)acetate | Pd on activated charcoal, H2, ethyl acetate | 5 h, room temperature | 86 | Simple, high yield, selective reduction |
| Palladium-Catalyzed Heck Coupling | 4-fluoro-2-iodoaniline + acrylate ester | Pd(OAc)2, PPh3, K2CO3, TBAB, DMF | 80 °C, 2 h | ~81 | Produces cinnamate intermediates |
| Multistep Nucleophilic Substitution & Olefination | Protected fluorinated anilines | TEPA, allyl bromide, DIBAL-H, Grubbs catalyst | Various, 24-48 h steps | Moderate | Complex, for advanced derivatives |
Research Findings and Notes
- The catalytic hydrogenation method is the most direct and efficient for producing this compound, with a reported 86% yield and straightforward workup.
- Palladium-catalyzed coupling reactions provide a versatile route to related derivatives, enabling further functionalization through olefination and allylation steps, with yields around 80%.
- The multistep synthetic routes, while more time-consuming, enable access to complex molecules related to this compound and are valuable for medicinal chemistry applications.
- Purification is typically achieved by column chromatography using mixtures of ethyl acetate and petroleum ether or diethyl ether and petroleum ether.
- Analytical characterization includes NMR spectroscopy, mass spectrometry (ESI-MS), and melting point determination, confirming the identity and purity of the compounds.
Q & A
Q. What are the common synthetic routes for Methyl (5-amino-2-fluorophenyl)acetate, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves multi-step processes, including Friedel-Crafts acylation to introduce the acetamide group, followed by fluorination and esterification. For example, fluorination can be achieved using electrophilic fluorinating agents like Selectfluor™ under anhydrous conditions. Optimization includes controlling temperature (e.g., 0–5°C for fluorination to minimize side reactions) and using catalysts such as Lewis acids (e.g., AlCl₃) to enhance acylation efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Yield improvements may involve microwave-assisted synthesis for faster reaction kinetics .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- Methodological Answer :
- NMR : ¹H NMR will show a singlet for the methyl ester (~δ 3.7 ppm), a doublet for the fluorine-adjacent aromatic proton (~δ 7.2–7.5 ppm), and broad signals for the amino group (~δ 5.5 ppm, exchangeable). ¹³C NMR confirms the ester carbonyl (~δ 170 ppm) and fluorinated aromatic carbons.
- Mass Spectrometry (MS) : ESI-MS in positive mode typically displays [M+H]⁺ peaks, with fragmentation patterns revealing loss of COOCH₃ (44 Da).
- IR : Strong ester C=O stretch (~1740 cm⁻¹) and N-H stretches (~3350 cm⁻¹). Cross-validation with X-ray crystallography (e.g., SHELX software ) resolves ambiguities in structural assignments .
Q. How does the fluorine substituent influence the chemical reactivity of this compound in substitution reactions?
- Methodological Answer : The fluorine atom acts as a meta-directing group, favoring electrophilic substitution at the 5-position. Its electron-withdrawing nature deactivates the ring, requiring harsh conditions (e.g., HNO₃/H₂SO₄ for nitration). Nucleophilic aromatic substitution is possible at the 2-fluoro position if activated by electron-donating groups (e.g., amino), as seen in hydrolysis reactions to form carboxylic acid derivatives. Computational studies (DFT) can predict reactivity hotspots by analyzing electron density maps .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions between computational predictions and experimental data regarding the stereochemical configuration of this compound derivatives?
- Methodological Answer : Discrepancies often arise from solvation effects or incomplete basis sets in DFT calculations. To resolve these:
- Perform temperature-dependent NMR to study dynamic stereochemistry.
- Use vibrational circular dichroism (VCD) to experimentally determine absolute configuration.
- Reconcile computational models by incorporating implicit solvent models (e.g., PCM) and benchmarking against crystallographic data (e.g., CCDC entries refined via SHELXL ). Case studies show that hybrid functionals (e.g., B3LYP-D3) improve agreement with experimental optical rotations .
Q. How can researchers design kinetic and thermodynamic studies to evaluate the stability of this compound under varying storage conditions?
- Methodological Answer :
- Kinetic Stability : Conduct accelerated degradation studies (40–60°C, 75% RH) and monitor decomposition via HPLC. Fit data to Arrhenius models to extrapolate shelf life.
- Thermodynamic Stability : Use DSC to measure melting points and detect polymorphic transitions.
- Light Sensitivity : Expose samples to UV-Vis light (ICH Q1B guidelines) and quantify photo-degradation products. Store in amber glass at –20°C with desiccants to prevent hydrolysis, as recommended for similar esters .
Q. What methodologies are employed to investigate the interaction mechanisms between this compound and biological targets, such as enzyme active sites?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures of target enzymes (e.g., cyclooxygenase-2) to predict binding modes. Validate with MM-GBSA free-energy calculations.
- Enzyme Kinetics : Perform Michaelis-Menten assays to measure inhibition constants (Kᵢ). For example, competitive inhibition may show increased Kₘ with unchanged Vₘₐₓ.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (Kd) and thermodynamic parameters (ΔH, ΔS). Fluorescence quenching assays further corroborate interactions with tryptophan residues in active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
